molecular formula C4H3CuO B14667283 copper(1+);2H-furan-2-ide CAS No. 39838-95-4

copper(1+);2H-furan-2-ide

Cat. No.: B14667283
CAS No.: 39838-95-4
M. Wt: 130.61 g/mol
InChI Key: SXGKLHYQQVGNAY-UHFFFAOYSA-N
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Description

Copper(1+);2H-furan-2-ide is a coordination compound comprising a copper(I) cation (Cu⁺) and a deprotonated 2H-furan-2-ide anion (C₄H₃O⁻). The ligand, 2H-furan-2-ide, is a cyclic enolate derived from furan, a five-membered aromatic heterocycle with oxygen. Copper(I) complexes are less common than their copper(II) counterparts due to the inherent instability of the +1 oxidation state in aqueous environments. However, they are stabilized by π-accepting or soft ligands like furan derivatives, which enhance redox stability and facilitate applications in catalysis and materials science .

Properties

CAS No.

39838-95-4

Molecular Formula

C4H3CuO

Molecular Weight

130.61 g/mol

IUPAC Name

copper(1+);2H-furan-2-ide

InChI

InChI=1S/C4H3O.Cu/c1-2-4-5-3-1;/h1-3H;/q-1;+1

InChI Key

SXGKLHYQQVGNAY-UHFFFAOYSA-N

Canonical SMILES

C1=CO[C-]=C1.[Cu+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of copper(1+);2H-furan-2-ide typically involves the reaction of copper(I) salts with furan derivatives. One common method is the reaction of copper(I) chloride with 2H-furan-2-ide in the presence of a suitable solvent such as acetonitrile. The reaction is usually carried out under an inert atmosphere to prevent oxidation of copper(I) to copper(II).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Copper(1+);2H-furan-2-ide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to copper(II) species.

    Reduction: It can participate in reduction reactions, often acting as a reducing agent.

    Substitution: Ligand exchange reactions where the furan ligand is replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent.

Major Products Formed

    Oxidation: Copper(II) complexes with various ligands.

    Reduction: Copper metal or lower oxidation state copper complexes.

    Substitution: New copper complexes with different ligands.

Scientific Research Applications

Copper(1+);2H-furan-2-ide has several scientific research applications:

    Catalysis: It is used as a catalyst in organic synthesis, particularly in cycloaddition reactions and coupling reactions.

    Materials Science: The compound is explored for its potential in creating conductive materials and as a component in electronic devices.

    Medicinal Chemistry: Research is ongoing to investigate its potential as an anticancer agent and its role in drug delivery systems.

    Environmental Chemistry: It is studied for its ability to degrade environmental pollutants through catalytic processes.

Mechanism of Action

The mechanism of action of copper(1+);2H-furan-2-ide involves its ability to coordinate with various substrates and facilitate chemical transformations. The copper center can undergo redox changes, which are crucial for its catalytic activity. The furan ligand can also participate in π-π interactions and hydrogen bonding, enhancing the compound’s reactivity.

Comparison with Similar Compounds

Key Properties :

  • Formula : Cu(C₄H₃O)
  • Molecular Weight : ~130.55 g/mol (calculated)
  • Oxidation State : Cu⁺ (unlike most commercial copper salts, which are Cu²⁺) .

Comparison with Similar Compounds

To contextualize copper(1+);2H-furan-2-ide, we compare it with structurally or functionally analogous copper complexes.

Copper(II) Benzoate (Cu(C₆H₅COO)₂)

Key Differences :

Property This compound Copper(II) Benzoate
Oxidation State Cu⁺ Cu²⁺
Ligand Type Aromatic enolate (furan) Carboxylate (benzoate)
Molecular Weight ~130.55 g/mol 305.77 g/mol
Stability Air-sensitive, redox-active Stable (anhydrous form)
Applications Potential catalysis Laboratory reagent
  • Stability & Reactivity : Copper(I) complexes like the furan-2-ide derivative are prone to disproportionation (2Cu⁺ → Cu²⁺ + Cu⁰) in solution, whereas copper(II) benzoate is stable under ambient conditions .
  • Ligand Effects: The 2H-furan-2-ide ligand offers π-backbonding stabilization to Cu⁺, unlike the σ-donor carboxylate in copper(II) benzoate. This difference influences their catalytic behavior; furan-based ligands are often used in cross-coupling reactions, while carboxylates are common in oxidation processes .

Copper(I) Chloride (CuCl)

Property This compound Copper(I) Chloride
Ligand 2H-Furan-2-ide Chloride (Cl⁻)
Solubility Likely low in water Soluble in NH₃, HCl
Redox Activity Moderate (ligand-assisted) High (prone to oxidation)
  • Ligand Role : The furan-2-ide ligand provides steric and electronic stabilization, reducing Cu⁺’s tendency to oxidize compared to chloride, which offers minimal stabilization .

Silver(I);2H-Furan-2-ide (Ag(C₄H₃O))

Property This compound Silver(I);2H-Furan-2-ide
Metal Cu⁺ Ag⁺
Electronegativity 1.90 (Cu) 1.93 (Ag)
Applications Catalysis, electronics Antimicrobial coatings
  • Metal-Specific Behavior : Silver(I) complexes exhibit stronger antimicrobial properties, while copper(I) derivatives are more redox-active, making them preferable in catalysis .

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